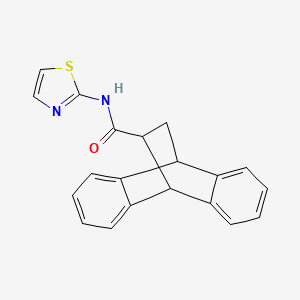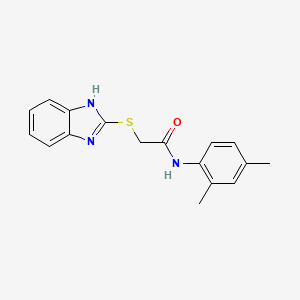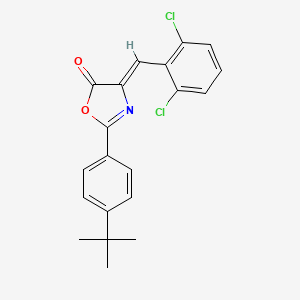![molecular formula C27H22BrN3O3 B11549011 N-({N'-[(Z)-[5-(4-Bromophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11549011.png)
N-({N'-[(Z)-[5-(4-Bromophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({N’-[(Z)-[5-(4-Bromophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is a complex organic compound characterized by the presence of a bromophenyl group, a furan ring, and a hydrazinecarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(Z)-[5-(4-Bromophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Hydrazone Formation: The hydrazinecarbonyl moiety is introduced by reacting the furan derivative with hydrazine or its derivatives under controlled conditions.
Acylation: The final step involves the acylation of the hydrazone intermediate with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(Z)-[5-(4-Bromophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The hydrazone moiety can be reduced to form corresponding amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, replacing the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of furanones or other oxygenated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-({N’-[(Z)-[5-(4-Bromophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific biological pathways.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-({N’-[(Z)-[5-(4-Bromophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The bromophenyl group and furan ring may facilitate binding to enzymes or receptors, while the hydrazinecarbonyl moiety can participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-({N’-[(Z)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide
- N-({N’-[(Z)-[5-(4-Methylphenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide
Uniqueness
N-({N’-[(Z)-[5-(4-Bromophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C27H22BrN3O3 |
|---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
N-[2-[(2Z)-2-[[5-(4-bromophenyl)furan-2-yl]methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C27H22BrN3O3/c28-22-13-11-19(12-14-22)24-16-15-23(34-24)17-30-31-25(32)18-29-27(33)26(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-17,26H,18H2,(H,29,33)(H,31,32)/b30-17- |
InChI Key |
BHXOQACVJYBCLJ-LQNQUEJISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C\C3=CC=C(O3)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 3-methylbenzoate](/img/structure/B11548932.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11548937.png)
![4-chloro-N-(2-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11548942.png)
![3-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11548955.png)
![2-methoxy-4-{(E)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B11548962.png)
![N-(4-chloro-2-methylphenyl)-2-oxo-2-[(2E)-2-(4-propoxybenzylidene)hydrazinyl]acetamide](/img/structure/B11548963.png)

![N'-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B11548971.png)

![2-(2-Bromo-4-nitrophenoxy)-N'-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide](/img/structure/B11548990.png)

![N-(4-methoxyphenyl)-6-[(2Z)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11549004.png)
![2,4-dibromo-6-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11549009.png)
![2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11549021.png)
